N-(3,4-dimethoxyphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

Catalog No.
S12611495
CAS No.
M.F
C20H21N3O3S2
M. Wt
415.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3,4-dimethoxyphenyl)-2-(5,6,7,8-tetrahydro[1]be...

Product Name

N-(3,4-dimethoxyphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

Molecular Formula

C20H21N3O3S2

Molecular Weight

415.5 g/mol

InChI

InChI=1S/C20H21N3O3S2/c1-25-14-8-7-12(9-15(14)26-2)23-17(24)10-27-19-18-13-5-3-4-6-16(13)28-20(18)22-11-21-19/h7-9,11H,3-6,10H2,1-2H3,(H,23,24)

InChI Key

QFKAXAMCLGPXMU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4)OC

N-(3,4-dimethoxyphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a complex organic compound characterized by its unique structural features. It contains a tetrahydrobenzothieno[2,3-d]pyrimidine moiety linked to an acetamide functional group and a dimethoxyphenyl substituent. The presence of sulfur in the structure adds to its chemical diversity and potential reactivity. This compound is notable for its potential biological activity, particularly in pharmacological applications.

The chemical reactivity of N-(3,4-dimethoxyphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide can be explored through various reaction pathways:

  • Nucleophilic Substitution: The sulfur atom in the compound can act as a nucleophile in substitution reactions.
  • Acylation Reactions: The acetamide group can undergo acylation to form derivatives with different acyl groups.
  • Reduction Reactions: The compound may be susceptible to reduction processes that could alter the tetrahydrobenzothieno structure.

These reactions can facilitate the synthesis of related compounds or derivatives with enhanced biological properties.

Research indicates that compounds similar to N-(3,4-dimethoxyphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide exhibit various biological activities:

  • Antitumor Activity: Some related benzothieno derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties: Compounds within this class may possess antimicrobial effects against certain pathogens.
  • CNS Activity: Given the structural features that resemble known psychoactive substances, there is potential for neuropharmacological effects.

Further studies are necessary to fully elucidate the specific biological mechanisms and therapeutic potentials of this compound.

The synthesis of N-(3,4-dimethoxyphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide typically involves multi-step organic reactions:

  • Formation of Tetrahydrobenzothieno Structure: This can be achieved through cyclization reactions involving appropriate precursors.
  • Sulfanylation: Introducing the sulfanyl group can be performed using thiol reagents.
  • Acetamide Formation: The final step involves coupling the tetrahydrobenzothieno derivative with 3,4-dimethoxyphenylacetic acid or its derivatives under suitable conditions (e.g., using coupling agents like EDC or DCC).

These steps require careful optimization of reaction conditions to maximize yield and purity.

N-(3,4-dimethoxyphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide has potential applications in several fields:

  • Pharmaceutical Development: Due to its biological activity profile, it may serve as a lead compound for drug development targeting cancer or infectious diseases.
  • Chemical Research: As a unique compound with interesting structural features, it can be used in studies exploring structure-activity relationships.
  • Material Science: Its properties could be investigated for use in novel materials or coatings.

Interaction studies involving N-(3,4-dimethoxyphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide typically focus on:

  • Receptor Binding Affinity: Evaluating how well this compound interacts with specific biological targets such as enzymes or receptors.
  • Synergistic Effects: Investigating how this compound works in conjunction with other drugs or compounds to enhance therapeutic effects.
  • Toxicity Assessments: Understanding the safety profile through interaction studies with human cell lines or animal models.

These studies are crucial for determining the viability of this compound for therapeutic use.

Similar Compounds

N-(3,4-dimethoxyphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(4-methoxyphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amineContains a methoxy group and tetrahydro structureLacks the sulfanyl and acetamide groups
2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yloxy)Similar core structure but different functional groupsNo sulfur or aromatic substituents
4-amino-5-methylthieno[2,3-d]pyrimidineThienopyrimidine frameworkDifferent substitution pattern and amino group

These comparisons highlight the uniqueness of N-(3,4-dimethoxyphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide in terms of its specific functional groups and potential applications in medicinal chemistry.

XLogP3

4.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

415.10243389 g/mol

Monoisotopic Mass

415.10243389 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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